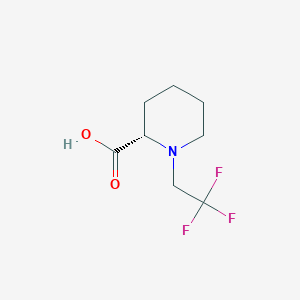
(S)-1-(2,2,2-Trifluoroethyl)piperidine-2-carboxylic acid
説明
(S)-1-(2,2,2-Trifluoroethyl)piperidine-2-carboxylic acid, also known as S-TFEP or TFEP, is a synthetic organic compound with a wide range of applications in scientific research and development. It is a chiral compound with a trifluoroethyl group attached to the piperidine ring, and is a powerful reagent for the synthesis of other compounds. Its unique properties make it a versatile reagent for a range of synthetic processes, and it is used in the production of pharmaceuticals, agrochemicals, and other compounds.
科学的研究の応用
Matrix Metalloproteinase Inhibition
One significant application of carboxylic acids containing a substituted piperidine, such as (S)-1-(2,2,2-Trifluoroethyl)piperidine-2-carboxylic acid, is in the inhibition of matrix metalloproteinases (MMPs). Research has shown that these compounds can effectively inhibit selected MMPs (MMP-2, -3, -8, -9, and -13) with low nanomolar potency while sparing MMP-1 and MMP-7. This can have implications in various medical and biological research areas, particularly in understanding tissue remodeling and degenerative diseases (Pikul et al., 2001).
Isolation from Natural Sources
(S)-1-(2,2,2-Trifluoroethyl)piperidine-2-carboxylic acid has been isolated from natural sources, such as the leaves of Trifolium repens (white clover). This research provides valuable insights into the natural occurrence and potential biological roles of this compound (Thomson et al., 1953).
Synthesis and Characterization
The synthesis and characterization of (S)-1-(2,2,2-Trifluoroethyl)piperidine-2-carboxylic acid and its derivatives have been explored in various studies. These studies provide essential information on the chemical properties, potential applications, and methods for producing this compound. For example, research on the synthesis of fluorinated retinoids via crossed aldol condensation highlights the role of this compound in developing new chemical entities (Mead et al., 1985).
Potential in Cancer Research
Certain derivatives of (S)-1-(2,2,2-Trifluoroethyl)piperidine-2-carboxylic acid have been evaluated for their potential as anticancer agents. The synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole and their evaluation as promising anticancer agents is an example of such research, indicating the compound's relevance in developing novel therapeutic agents (Rehman et al., 2018).
Application in Neurology
The uptake and metabolism of related compounds, like delta 1-piperidine-2-carboxylic acid, in the brain have been studied. These studies provide insights into the neurological implications and potential therapeutic applications of (S)-1-(2,2,2-Trifluoroethyl)piperidine-2-carboxylic acid in neurology (Chang & Charles, 1995).
特性
IUPAC Name |
(2S)-1-(2,2,2-trifluoroethyl)piperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3NO2/c9-8(10,11)5-12-4-2-1-3-6(12)7(13)14/h6H,1-5H2,(H,13,14)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KODWKBQNKPGAIL-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN([C@@H](C1)C(=O)O)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-1-(2,2,2-trifluoroethyl)piperidine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



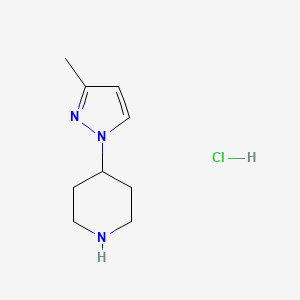
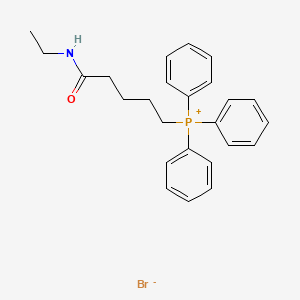

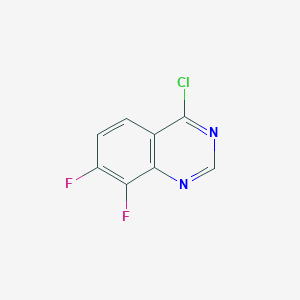
![N-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-ylmethyl}methanesulfonamide](/img/structure/B1433628.png)
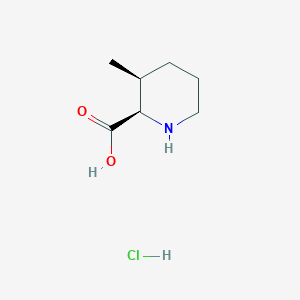
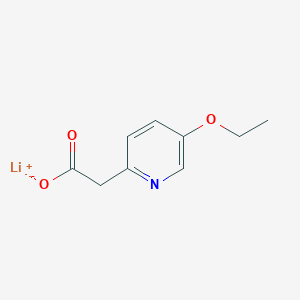

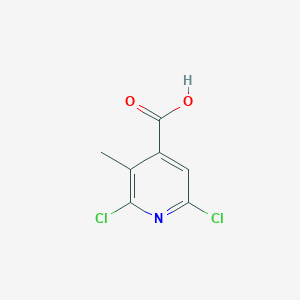


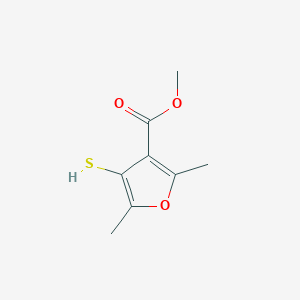

![hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbohydrazide](/img/structure/B1433642.png)